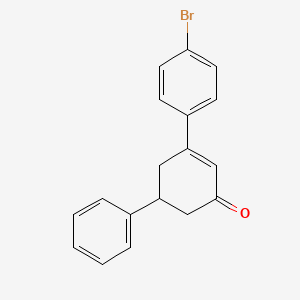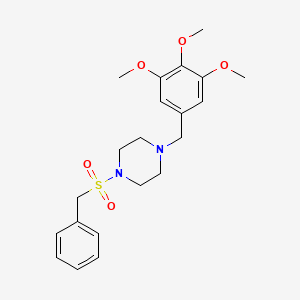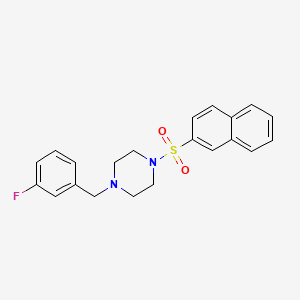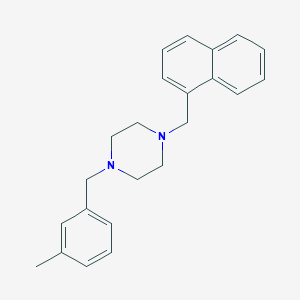![molecular formula C24H30N2O B10885105 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885105.png)
2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohexyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves the reaction of phenylacetyl chloride with piperazine in the presence of a solvent like trichloromethane. The reaction is carried out at elevated temperatures, around 60°C, to facilitate the formation of the desired product . The compound can be purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-[4-(2-piperidin-1-ylethyl)piperazin-1-yl]ethanone
- 2-Phenyl-1-[4-(4-phenylacetyl)piperazin-1-yl]ethanone
Uniqueness
2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H30N2O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H30N2O/c27-24(19-20-7-3-1-4-8-20)26-17-15-25(16-18-26)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-23H,11-19H2 |
InChI Key |
MSXYSZWIJJHNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-Benzodioxol-5-yl)-2-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10885022.png)

![1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine](/img/structure/B10885026.png)
![N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885040.png)
![Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate](/img/structure/B10885048.png)
![3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885050.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10885064.png)




methanone](/img/structure/B10885110.png)
